![molecular formula C13H8Cl2N2O3 B2491819 3,5-dichloro-N-(4-nitrophenyl)benzamide CAS No. 128915-32-2](/img/structure/B2491819.png)
3,5-dichloro-N-(4-nitrophenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, often involves multi-step reactions starting from nitrobenzamide precursors. For example, a related compound was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride followed by treatment with an acid or amine (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been determined using single-crystal X-ray diffraction data, revealing details such as crystal system, unit cell dimensions, and the orientation of nitro groups relative to the phenyl rings. For instance, a related structure crystallizes in the monoclinic space group with specific angles between the aromatic rings and orientations of the nitro groups (Saeed et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. The synthesis processes often involve nucleophilic substitution, condensation, and ring-opening reactions. For example, a related compound was synthesized through a ring-opening reaction of a benzoxazinone derivative (Ayoob & Hawaiz, 2023).
Scientific Research Applications
Insecticide Research
Research has found that certain benzamide derivatives, including those similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, have shown promise as effective insecticides. SIR-6874, a compound closely related to this compound, has been particularly noted for its efficacy in inhibiting mosquito development, both in the laboratory and in the field. This suggests potential applications of this compound in controlling mosquito populations, especially in species like Aedes nigromaculis and A. melanimon (Schaefer et al., 1978).
Antidiabetic and Antimicrobial Potential
Benzamide derivatives, similar in structure to this compound, have been evaluated for their antidiabetic and antimicrobial potentials. Notably, certain compounds have been identified as potent inhibitors of α-glucosidase and α-amylase enzymes, which are relevant in the context of diabetes management. Additionally, some of these compounds demonstrated significant antibacterial and antifungal properties, indicating potential applications in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
Crystallography and Molecular Structure Analysis
The crystal structure and molecular analysis of compounds closely related to this compound have been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields of science, including materials science and pharmaceutical research (Saeed, Hussain, & Flörke, 2008).
Chemosensors Development
N-nitrophenyl benzamide derivatives, which are structurally similar to this compound, have been developed as chemosensors, particularly for detecting cyanide in aqueous environments. Their high selectivity towards CN− ions makes these compounds practical for monitoring cyanide concentrations in various samples, indicating potential environmental and safety applications (Sun, Wang, & Guo, 2009).
Corrosion Inhibition in Industrial Applications
Studies have shown that N-phenyl-benzamide derivatives, which include structures similar to this compound, can be effective corrosion inhibitors. These compounds have been tested for their efficiency in preventing acidic corrosion of mild steel, a common issue in industrial settings. The results indicate potential applications of these compounds in enhancing the durability and longevity of metal structures and components (Mishra et al., 2018).
Mechanism of Action
Target of Action
It is known that benzamide derivatives, which include this compound, have a wide range of applications in the field of medicine
Mode of Action
Benzamide derivatives are known to interact with their targets through hydrogen bonding . The nitro group in the 4-position of the phenyl ring and the dichloro groups on the benzamide moiety may play a role in these interactions .
Biochemical Pathways
Benzamide derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Benzamide derivatives have been reported to exhibit antitumoral and anticonvulsive activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzamide derivatives .
properties
IUPAC Name |
3,5-dichloro-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-8(6-10(15)7-9)13(18)16-11-1-3-12(4-2-11)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSKYXAXTDGAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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